Ethyl 4-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]piperazine-1-carboxylate
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Overview
Description
ETHYL 4-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is a complex organic compound that features a benzothiazole moiety linked to a tetrahydropyrazine ring via a sulfanylacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE typically involves the following steps:
Formation of the Benzothiazole Moiety: This can be achieved by reacting 2-aminothiophenol with an appropriate aldehyde under oxidative conditions to form the benzothiazole ring.
Sulfanylation: The benzothiazole derivative is then reacted with a suitable sulfanylating agent to introduce the sulfanyl group.
Acetylation: The sulfanylated benzothiazole is acetylated using acetic anhydride or acetyl chloride.
Formation of the Tetrahydropyrazine Ring: The acetylated benzothiazole is then reacted with ethyl 2-bromoacetate and a suitable base to form the tetrahydropyrazine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE can undergo various types of chemical reactions, including:
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Hydrochloric acid, sodium hydroxide.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Carboxylic acid derivatives.
Scientific Research Applications
ETHYL 4-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ETHYL 4-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function . The sulfanylacetyl group may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-{[(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
- ETHYL ((3Z)-3-{[(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]HYDRAZONO}-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL)ACETATE
Uniqueness
ETHYL 4-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is unique due to its combination of a benzothiazole moiety with a tetrahydropyrazine ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C16H19N3O3S2 |
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Molecular Weight |
365.5 g/mol |
IUPAC Name |
ethyl 4-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C16H19N3O3S2/c1-2-22-16(21)19-9-7-18(8-10-19)14(20)11-23-15-17-12-5-3-4-6-13(12)24-15/h3-6H,2,7-11H2,1H3 |
InChI Key |
LYBLKVMYCGRWOC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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